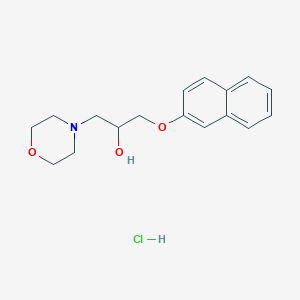

1-Morpholino-3-(naphthalen-2-yloxy)propan-2-ol hydrochloride

説明

1-Morpholino-3-(naphthalen-2-yloxy)propan-2-ol hydrochloride is a synthetic organic compound featuring a naphthalen-2-yloxy group attached to a propan-2-ol backbone, with a morpholino (tetrahydro-1,4-oxazine) substituent at the 1-position. The hydrochloride salt enhances its solubility and stability.

特性

IUPAC Name |

1-morpholin-4-yl-3-naphthalen-2-yloxypropan-2-ol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO3.ClH/c19-16(12-18-7-9-20-10-8-18)13-21-17-6-5-14-3-1-2-4-15(14)11-17;/h1-6,11,16,19H,7-10,12-13H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBNWBUPHURMDAP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC(COC2=CC3=CC=CC=C3C=C2)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The reaction conditions often require the use of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve bulk synthesis techniques, including the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize impurities and maximize the efficiency of the synthesis .

化学反応の分析

Types of Reactions

1-Morpholino-3-(naphthalen-2-yloxy)propan-2-ol hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

Substitution: Bases like sodium hydroxide (NaOH) and potassium carbonate (K₂CO₃) are used to facilitate nucleophilic substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .

科学的研究の応用

1-Morpholino-3-(naphthalen-2-yloxy)propan-2-ol hydrochloride has several scientific research applications, including:

Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic methodologies.

Biology: Investigated for its potential biological activities and interactions with various biomolecules.

Medicine: Explored for its role as an impurity in Propranolol and its potential effects on the pharmacological properties of the drug.

Industry: Utilized in the development of new materials and chemical processes

作用機序

As an impurity of Propranolol, 1-Morpholino-3-(naphthalen-2-yloxy)propan-2-ol hydrochloride may share some of the mechanisms of action of Propranolol. Propranolol is a β-adrenergic blocker that works by inhibiting the action of epinephrine and norepinephrine on β-adrenergic receptors, leading to decreased heart rate and blood pressure. The exact molecular targets and pathways involved for this compound are still under investigation.

類似化合物との比較

Comparison with Similar Compounds

The compound belongs to a class of propan-2-ol derivatives with aryloxy and amine substituents. Below is a detailed comparison with structurally and functionally related compounds:

Propranolol Hydrochloride

- Structure: (2RS)-1-[(1-Methylethyl)amino]-3-(naphthalen-1-yloxy)propan-2-ol hydrochloride .

- Key Differences: Substituent Position: Naphthalen-1-yloxy (vs. naphthalen-2-yloxy in the target compound). Amine Group: Isopropylamino (vs. morpholino).

- Pharmacology: A non-selective beta-adrenergic blocker used for hypertension, angina, and arrhythmias. The morpholino group in the target compound may alter receptor selectivity or metabolic stability .

- Synthesis : Prepared via nucleophilic substitution between epichlorohydrin and 1-naphthol, followed by amine addition .

1-(Diethylamino)-3-(naphthalen-2-yloxy)propan-2-ol Hydrochloride

- Structure: Diethylamino group at the 1-position, naphthalen-2-yloxy at the 3-position .

- Key Differences: Amine Group: Diethylamino (vs. morpholino).

1-(Piperidin-1-yl)-3-(naphthalen-2-yloxy)propan-2-ol Hydrochloride

- Structure : Piperidine ring at the 1-position .

- Key Differences: Amine Group: Piperidin-1-yl (6-membered saturated ring without oxygen) vs. morpholino (6-membered ring with oxygen).

- Implications: The oxygen in morpholino may improve solubility but reduce membrane permeability compared to piperidine .

Nadolol and Related Impurities

- Structure: (2RS)-1-[(1,1-Dimethylethyl)amino]-3-(naphthalen-1-yloxy)propan-2-ol hydrochloride (Impurity F) .

- Key Differences: Amine Group: Tert-butylamino (bulkier than morpholino). Substituent Position: Naphthalen-1-yloxy (vs. 2-position).

- Pharmacology : Nadolol is a long-acting beta-blocker; structural variations like the tert-butyl group enhance metabolic stability .

Structural and Functional Analysis

Table 1: Comparative Properties of Selected Compounds

Pharmacological and Industrial Relevance

- Target Compound: Likely explored for beta-adrenergic activity due to structural similarity to propranolol. The morpholino group may modulate selectivity for receptor subtypes .

- Industrial Status : Discontinued in commercial catalogs, suggesting niche use in academic research or as a precursor for derivatives .

- Analog Trends: Piperidine and cyclopentylamino variants (e.g., 1-(2-Methylpiperidin-1-yl)-3-(naphthalen-2-yloxy)propan-2-ol HCl) highlight interest in tuning steric and electronic properties for drug discovery .

生物活性

1-Morpholino-3-(naphthalen-2-yloxy)propan-2-ol hydrochloride is a compound of interest due to its potential biological activities, particularly in neuroprotection and cancer treatment. This article explores the biological effects, mechanisms of action, and relevant research findings related to this compound.

The compound has the following chemical characteristics:

- Molecular Formula : C17H21NO3

- Molecular Weight : 287.354 g/mol

- Density : 1.182 g/cm³

- Boiling Point : 491.7 °C at 760 mmHg

Neuroprotective Effects

Research has indicated that derivatives of naphthalene compounds, including 1-morpholino-3-(naphthalen-2-yloxy)propan-2-ol, exhibit neuroprotective properties. A study focused on a related compound, 3-(naphthalen-2-yl(propoxy)methyl)azetidine hydrochloride, demonstrated significant protective effects against ischemia/reperfusion (I/R) injury in mouse models. The findings suggested that these compounds could improve neurological outcomes by reducing apoptotic cell death and inflammation while enhancing antioxidant enzyme activities .

Table 1: Neuroprotective Mechanisms

| Mechanism | Effect |

|---|---|

| Inhibition of Apoptosis | Reduced cell death in ischemic conditions |

| Anti-inflammatory Activity | Lowered levels of inflammatory mediators |

| Antioxidant Activity | Increased SOD and catalase activity |

| Energy Metabolism Improvement | Enhanced mitochondrial ATP production |

Anticancer Activity

1-Morpholino-3-(naphthalen-2-yloxy)propan-2-ol has been evaluated for its cytotoxic effects against various cancer cell lines. A study investigating similar compounds showed significant cytotoxicity against MCF-7 breast cancer cells, with mechanisms involving apoptosis induction and disruption of cell cycle progression. These findings suggest that modifications in the naphthalene structure can enhance anticancer efficacy .

Table 2: Cytotoxicity Results

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 1-Morpholino-3-(naphthalen-2-yloxy)propan-2-ol | MCF-7 | <10 | Apoptosis induction |

| Reference Drug (Tamoxifen) | MCF-7 | 20 | Estrogen receptor modulation |

Case Study 1: Neuroprotection in Ischemic Stroke

In a controlled study, mice subjected to middle cerebral artery occlusion were treated with the naphthalene derivative. Results showed a marked reduction in neurological deficits and brain edema compared to untreated controls. The compound significantly modulated oxidative stress markers and improved overall brain function post-injury .

Case Study 2: Anticancer Efficacy

A series of synthesized naphthalene-based compounds were tested for their cytotoxic effects on cancer cell lines, including MCF-7 and others. The results indicated that these compounds exhibited higher cytotoxicity than traditional chemotherapeutics like Tamoxifen, suggesting their potential as novel anticancer agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。